molecular formula C16H13BrO3 B8569519 3-(2-Benzyloxy-5-bromophenyl)-acrylic acid

3-(2-Benzyloxy-5-bromophenyl)-acrylic acid

Cat. No. B8569519
M. Wt: 333.18 g/mol
InChI Key: KTQCYOABVYGDNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Benzyloxy-5-bromophenyl)-acrylic acid is a useful research compound. Its molecular formula is C16H13BrO3 and its molecular weight is 333.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Benzyloxy-5-bromophenyl)-acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Benzyloxy-5-bromophenyl)-acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C16H13BrO3

Molecular Weight

333.18 g/mol

IUPAC Name

3-(5-bromo-2-phenylmethoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C16H13BrO3/c17-14-7-8-15(13(10-14)6-9-16(18)19)20-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,19)

InChI Key

KTQCYOABVYGDNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C=CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-benzyloxy-5-bromobenzaldehyde (0.10 mol), malonic acid (15.0 g), and piperidine (2.0 ml) in 150 ml of pyridine was first heated at 90° C. for 90 min and subsequently refluxed for 0.5 hrs. After cooling to room temperature, the reaction was poured on a mixture of ice (1 kg) and concentrated aqueous hydrochloric acid (250 ml). The solid material that precipitated after stirring for 2 hrs. was collected by suction and recrystallized from a minimum of boiling methanol.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.